molecular formula C20H38O4 B8297306 Tert-butyl 3-(acetyloxy)tetradecanoate CAS No. 88240-07-7

Tert-butyl 3-(acetyloxy)tetradecanoate

Cat. No. B8297306
Key on ui cas rn: 88240-07-7
M. Wt: 342.5 g/mol
InChI Key: UQWZTTULJNHZLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04504472

Procedure details

Trifluoroacetic acid (32 ml) was added to t-butyl (3RS)-3-acetoxytetradecanoate (14 g) under ice-cooling. The mixture was stirred at the same temperature for 2 hours. The mixture was concentrated under reduced pressure to give a residue. The residue was dissolved in a mixture of benzene and toluene, and concentrated under reduced pressure to give (3RS)-3-acetoxytetradecanoic acid (10.0 g).
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[C:8]([O:11][CH:12]([CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31])[CH2:13][C:14]([O:16]C(C)(C)C)=[O:15])(=[O:10])[CH3:9]>C1C=CC=CC=1.C1(C)C=CC=CC=1>[C:8]([O:11][CH:12]([CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31])[CH2:13][C:14]([OH:16])=[O:15])(=[O:10])[CH3:9]

Inputs

Step One
Name
Quantity
32 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
14 g
Type
reactant
Smiles
C(C)(=O)OC(CC(=O)OC(C)(C)C)CCCCCCCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at the same temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)OC(CC(=O)O)CCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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